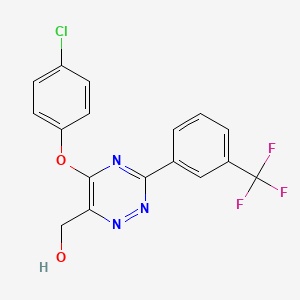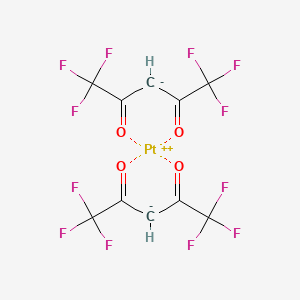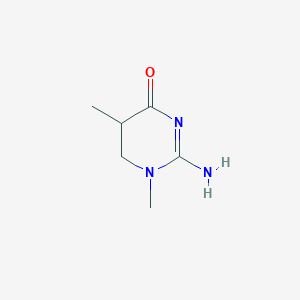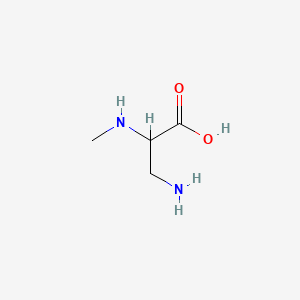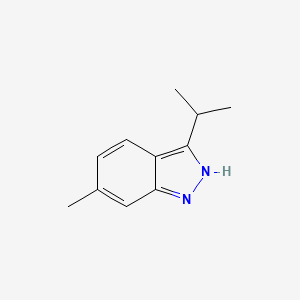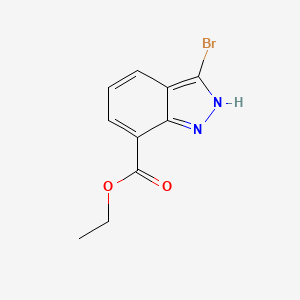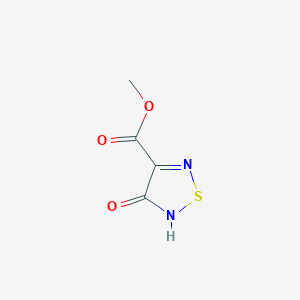
(3,5-dimethyl-1H-indol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-dimethyl-1H-indol-2-yl)methanol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and is present in many bioactive molecules, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-indol-2-yl)methanol typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of 3,5-dimethylphenylhydrazine with formaldehyde in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
(3,5-dimethyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: 3,5-dimethyl-1H-indole-2-carboxylic acid.
Reduction: 3,5-dimethyl-2,3-dihydro-1H-indole.
Substitution: 3,5-dimethyl-1H-indole-2-halides.
科学的研究の応用
(3,5-dimethyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (3,5-dimethyl-1H-indol-2-yl)methanol involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
3,5-dimethylindole: Lacks the hydroxyl group but shares the indole nucleus.
Indole-3-carbinol: Contains a similar hydroxymethyl group at the C-3 position.
Uniqueness
(3,5-dimethyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the C-2 position differentiates it from other indole derivatives and influences its reactivity and biological activity .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
(3,5-dimethyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C11H13NO/c1-7-3-4-10-9(5-7)8(2)11(6-13)12-10/h3-5,12-13H,6H2,1-2H3 |
InChIキー |
FUQDVDDXUXHBGD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C2C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexadecanoicacid,1-[[(hydroxypropoxyphosphinyl)oxy]methyl]-1,2-ethanediylester,sodiumsalt,(R)-](/img/structure/B15246829.png)

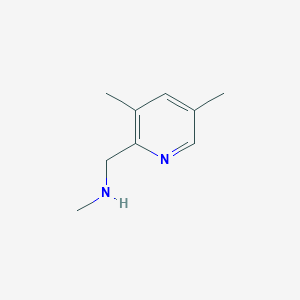
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
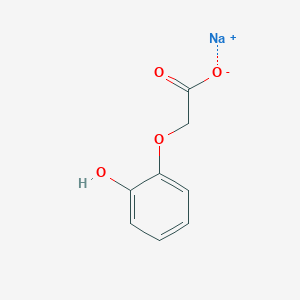
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)

